Home > Products > Screening Compounds P129947 > 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine - 918134-93-7

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine

Catalog Number: EVT-12742575
CAS Number: 918134-93-7
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds that consist of two fused aromatic rings with nitrogen atoms at specific positions. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group, which contribute to its chemical properties and potential biological activities.

Source

The synthesis of 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine can be derived from various precursors, including 2-amino-benzamide and substituted aldehydes, through condensation reactions facilitated by catalysts such as iron chloride supported on alumina. This method allows for the efficient formation of quinazoline derivatives with good yields .

Classification

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine can be classified under:

  • Chemical Class: Quinazoline derivatives
  • Functional Group: Amine and halogenated compounds
  • Biological Class: Potential pharmaceuticals due to their activity against various diseases.
Synthesis Analysis

Methods

The synthesis of 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine typically involves a multi-step process:

  1. Preparation of the Starting Material: The synthesis begins with the reaction of 2-amino-benzamide with appropriate aldehydes or ketones.
  2. Condensation Reaction: Utilizing catalysts such as iron chloride or other Lewis acids, the reaction mixture undergoes condensation to form the quinazoline framework.
  3. Halogenation: The introduction of chlorine atoms can be achieved through electrophilic aromatic substitution or direct chlorination methods.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (often methanol or dichloromethane) to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to characterize the synthesized product .

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C10H10Cl2N2
  • Molecular Weight: Approximately 237.11 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions leading to further functionalization.
  2. Electrophilic Aromatic Substitution: The chlorinated positions allow for further substitution reactions under appropriate conditions.
  3. Reduction Reactions: The compound can be reduced to yield other derivatives with altered biological properties.

Technical Details

Reactions are typically monitored using thin-layer chromatography and characterized by spectroscopic methods to confirm product formation and purity .

Mechanism of Action

Process

The mechanism of action for compounds like 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine often involves interaction with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may exhibit binding affinity towards specific enzymes involved in metabolic pathways.
  2. Inhibition Mechanism: It may act as an inhibitor by mimicking substrate structures or altering enzyme conformation.

Data

Biological evaluations suggest that quinazoline derivatives can exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, although specific data for this compound may vary based on experimental conditions .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers (chlorine atoms).
Applications

Scientific Uses

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine has potential applications in various scientific fields:

  1. Pharmaceutical Development: Investigated for its potential therapeutic effects against cancer and other diseases.
  2. Chemical Research: Serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  3. Biological Studies: Used in studies assessing enzyme inhibition and receptor interactions.

This compound exemplifies the versatility of quinazoline derivatives in medicinal chemistry and highlights ongoing research into their biological activities and synthetic methodologies .

Introduction and Contextual Background

Historical Development of Quinazolinamine-Based Therapeutics

Quinazolinamine derivatives represent a critical class of heterocyclic compounds in hematology, originating from the discovery of anagrelide in the 1980s. Anagrelide, a 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2-one derivative, was initially developed for its potent inhibition of platelet aggregation by targeting megakaryocyte maturation. Its mechanism involves selective reduction of megakaryocyte size and ploidy, thereby lowering platelet counts in myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET) [5]. Despite clinical utility, anagrelide exhibits off-target effects (e.g., non-specific phosphodiesterase inhibition), causing vasodilatory side effects [5]. This limitation spurred research into structurally refined quinazolinamines with improved target specificity. Early modifications focused on the quinazoline core, leading to 1,4-dihydroquinazolin-2-amine scaffolds, which demonstrated enhanced myeloproliferative activity with reduced cardiovascular toxicity [7].

Structural Evolution from Anagrelide to 5,6-Dichloro-4-ethyl Derivatives

The structural optimization of quinazolinamines culminated in 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine (CID: 44455943; PubChem), characterized by strategic substitutions at the 4-position of the quinazoline ring. Key modifications include:

  • Chlorination at C5-C6: Preserves the halogen-bonding interactions critical for target engagement, analogous to anagrelide’s 6,7-dichloro motif.
  • Ethyl group at C4: Replaces the imidazole ring of anagrelide with a lipophilic alkyl chain, enhancing metabolic stability and reducing off-target activity [1] [7].
  • 1,4-Dihydroquinazolin-2-amine core: Optimizes electron distribution, potentially improving binding affinity to hematopoietic targets like JAK2 or CALR pathways implicated in MPNs [1].

Table 1: Structural Comparison of Key Quinazolinamine Derivatives

CompoundCore StructureSubstituentsTarget Specificity
AnagrelideImidazoquinazolinone6,7-DichloroPDE3, megakaryocyte maturation
1,4-Dihydroquinazolin-2-amine1,4-DihydroquinazolineNone (base scaffold)Under investigation
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine1,4-Dihydroquinazoline5,6-Dichloro, 4-ethylJAK-STAT modulation (proposed)

This evolution addresses pharmacokinetic shortcomings of earlier agents while retaining anti-proliferative efficacy against clonal myeloid expansion [1] [7].

Orphan Disease Context: Myeloproliferative Disorders and Unmet Therapeutic Needs

Myeloproliferative neoplasms (MPNs) encompass BCR-ABL1-negative disorders including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). These are driven by somatic mutations in JAK2 (V617F or exon 12), CALR, or MPL genes, leading to constitutive activation of JAK-STAT signaling and uncontrolled myeloid proliferation [2] [4]. Despite available therapies, significant unmet needs persist:

  • Cytoreductive Limitations: Hydroxyurea, the frontline cytoreductive agent, risks leukemogenicity and exhibits variable response rates [3] [6].
  • Symptom Burden: PMF patients endure severe constitutional symptoms (e.g., fatigue, splenomegaly) due to proinflammatory cytokine storms, inadequately managed by JAK inhibitors like ruxolitinib, which often exacerbates anemia [6].
  • Disease Transformation: ~20% of PV/ET cases progress to post-PV/ET myelofibrosis or acute myeloid leukemia (AML), with no targeted therapies to prevent transformation [2] [8].

Table 2: Molecular Drivers and Clinical Gaps in Classic MPNs

MPN SubtypePrevalenceKey MutationsUnmet Therapeutic Needs
Polycythemia Vera (PV)0.4–2.8/100,000/yearJAK2 V617F (95%), JAK2 exon 12 (5%)Thrombosis risk reduction, prevention of fibrotic transformation
Essential Thrombocythemia (ET)1–2.5/100,000/yearJAK2 V617F (50–70%), CALR (15–30%), MPL (3–5%)Non-leukemogenic cytoreduction for high-risk patients
Primary Myelofibrosis (PMF)0.8–2.1/100,000/yearJAK2 V617F (50–60%), CALR (25–30%), triple-negative (10–15%)Management of cytopenias, reversal of bone marrow fibrosis

Novel agents like 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine could bridge these gaps by selectively inhibiting mutant CALR/MPL-JAK-STAT cascades without exacerbating cytopenias [4] [8]. Its structural precision offers potential for disease-modifying effects in orphan MPNs where therapeutic innovation remains stagnant.

Properties

CAS Number

918134-93-7

Product Name

5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine

IUPAC Name

5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

InChI

InChI=1S/C10H11Cl2N3/c1-2-6-8-7(15-10(13)14-6)4-3-5(11)9(8)12/h3-4,6H,2H2,1H3,(H3,13,14,15)

InChI Key

ZRMFHWUDQQZCJM-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.